

Boc-3-bromo-D-phenylalanine CAS number and molecular weight.

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Compound of Interest

Compound Name: *Boc-3-bromo-D-phenylalanine*

Cat. No.: *B558699*

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In-Depth Technical Guide: Boc-3-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-3-bromo-D-phenylalanine**, a key building block in modern medicinal chemistry and peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in drug discovery.

Core Compound Data

While a specific CAS number for **Boc-3-bromo-D-phenylalanine** is not readily available in public databases, the properties of its L-enantiomer and the unprotected D-enantiomer are well-documented. The molecular weight of the D- and L-enantiomers are identical.

Property	Value	Reference
Chemical Name	N-(tert-Butoxycarbonyl)-3-bromo-D-phenylalanine	N/A
Molecular Formula	C ₁₄ H ₁₈ BrNO ₄	[1]
Molecular Weight	344.2 g/mol	[1][2]
CAS Number	Not readily available (L-enantiomer: 82278-73-7)	[1][2]
Appearance	White to off-white solid (based on related compounds)	[1]
Solubility	Slightly soluble in water (based on L-enantiomer)	[3]

Physicochemical Properties of Related Compounds

For comparative purposes, the table below includes data for closely related analogs.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Boc-3-bromo-L-phenylalanine	82278-73-7	C ₁₄ H ₁₈ BrNO ₄	344.2
3-Bromo-D-phenylalanine	99295-78-0	C ₉ H ₁₀ BrNO ₂	244.08
Boc-D-phenylalanine	18942-49-9	C ₁₄ H ₁₉ NO ₄	265.30

Experimental Protocols

N-Boc Protection of D-Phenylalanine (General Procedure)

This protocol describes a general method for the synthesis of N-Boc protected amino acids, which can be adapted for 3-bromo-D-phenylalanine.

Materials:

- D-Phenylalanine (or 3-bromo-D-phenylalanine) (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
- Solvent system (e.g., 1:1 dioxane/water, THF/water)
- Base (e.g., Sodium hydroxide (NaOH), 1.5 eq)
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- Dissolve the amino acid in the chosen solvent system.
- Add the base and stir until the amino acid is fully dissolved.
- Cool the reaction mixture to 0°C using an ice bath.
- Add di-tert-butyl dicarbonate portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
- Concentrate the mixture under reduced pressure to remove the organic solvent.
- Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[\[4\]](#)

Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids

This protocol outlines the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.

Materials:

- Resin (e.g., Leu-OCH₂-Pam-resin)
- Boc-protected amino acid (e.g., **Boc-3-bromo-D-phenylalanine**)
- Coupling agents (e.g., HBTU, HATU, DIC)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Anhydrous hydrogen fluoride (HF)
- Scavenger (e.g., p-cresol)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF.
- Boc Deprotection: Remove the N α -Boc group from the resin-bound peptide with neat TFA.
- Washing: Wash the peptide-resin with DCM and DMF.

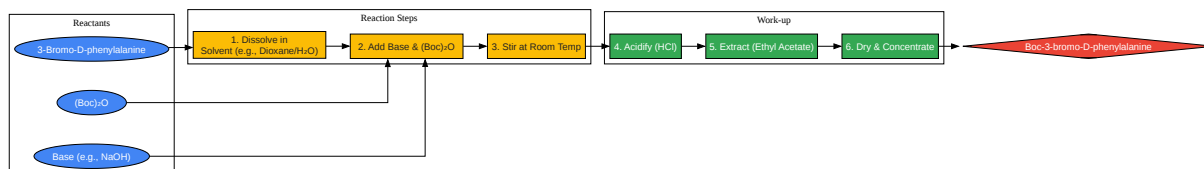
- **Amino Acid Activation:** Dissolve the Boc-protected amino acid in DMF with a coupling agent (e.g., HBTU) and DIEA to form the active ester.
- **Coupling:** Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 3 hours).
- **Washing:** Wash the peptide-resin with DMF to remove excess reagents.
- **Repeat:** Repeat steps 2-6 for each amino acid in the peptide sequence.
- **Final Deprotection:** After chain assembly, remove the final N α -Boc group with neat TFA.
- **Cleavage:** Cleave the peptide from the resin using anhydrous HF with a scavenger.
- **Precipitation and Purification:** Precipitate the crude peptide with cold diethyl ether, dissolve in an appropriate solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).^[5]

Role in Drug Discovery and Development

The incorporation of a bromine atom onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, making it a valuable tool for medicinal chemists.

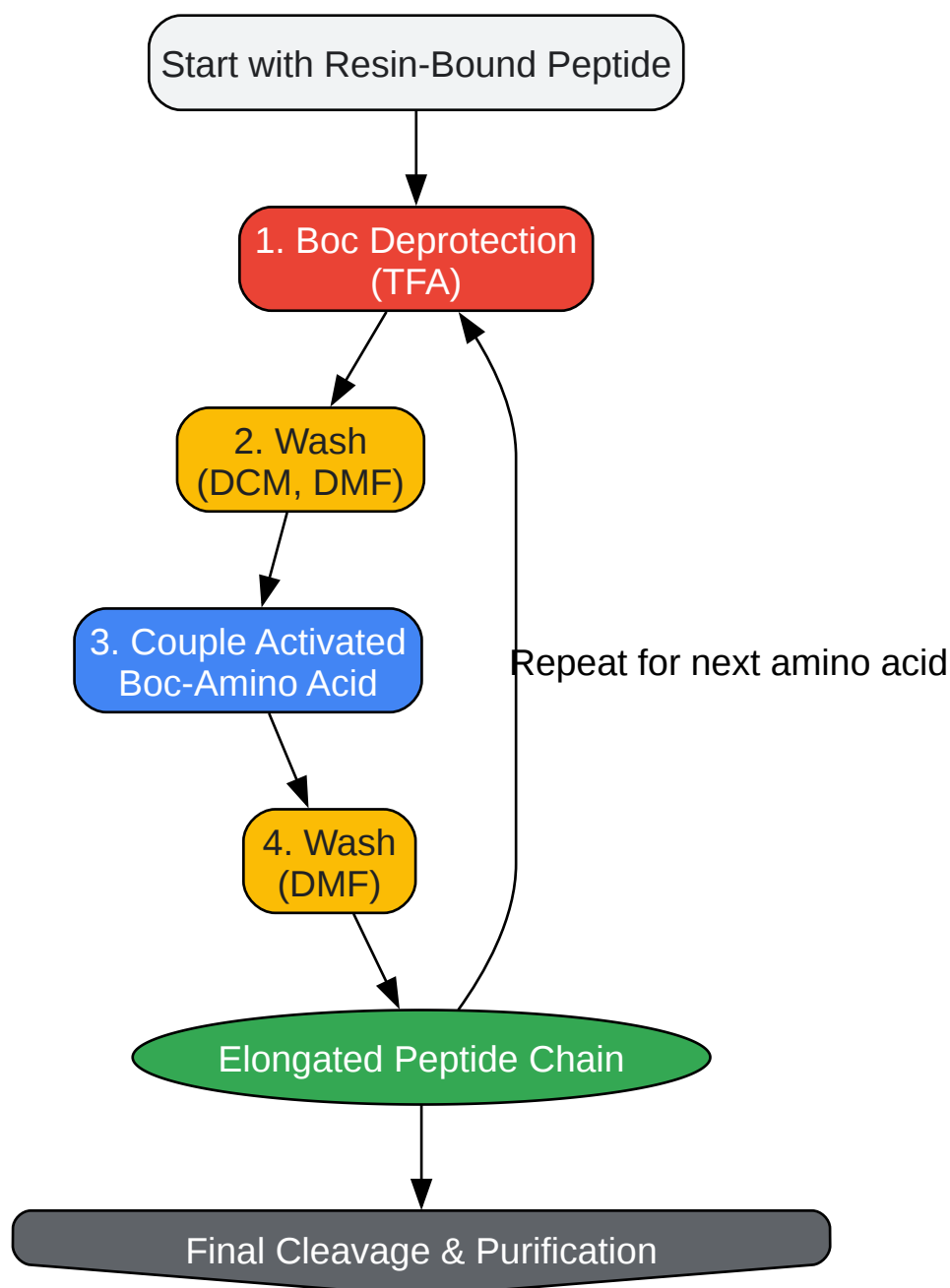
- **Versatile Synthetic Handle:** The bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse chemical moieties.^[6]
- **Modulation of Biological Activity:** The bromo-phenyl group can enhance binding affinity to target proteins and enzymes, aiding in the optimization of a drug candidate's potency and selectivity.^[6]
- **Peptide and Peptidomimetic Design:** As a phenylalanine analog, it can be incorporated into peptides to improve their stability against enzymatic degradation and to probe structure-activity relationships.^[6]
- **Radiolabeling:** The bromo-substituent can be displaced by radionuclides, making its derivatives useful precursors for radiolabeled tracers in Positron Emission Tomography (PET) imaging.^[6]

Diagrams



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Caption: Workflow for the N-Boc protection of 3-bromo-D-phenylalanine.



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Caption: The cycle of solid-phase peptide synthesis (SPPS) using Boc-chemistry.

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